molecular formula C14H9FN2O2 B177029 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 184944-79-4

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B177029
CAS No.: 184944-79-4
M. Wt: 256.23 g/mol
InChI Key: OECKGJSCWWREFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one is a compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a fluoroaniline group in its structure makes it particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-fluoroaniline with appropriate benzoxazinone precursors. One common method involves the condensation of 3-fluoroaniline with 2-chlorobenzoxazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The fluoroaniline group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: A simpler analog with similar structural features but different reactivity and applications.

    2,4-difluoroaniline: Another related compound with two fluorine atoms, offering different chemical properties.

    2,3,4-trifluoroaniline: A more heavily fluorinated analog with distinct reactivity patterns.

Uniqueness

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one is unique due to its specific combination of a benzoxazine ring and a fluoroaniline group. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3-fluoroanilino)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECKGJSCWWREFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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